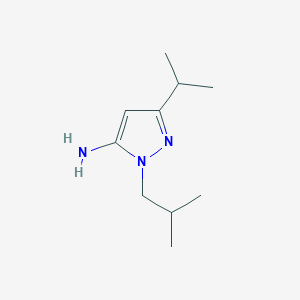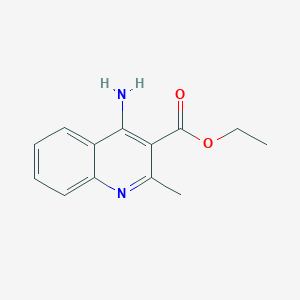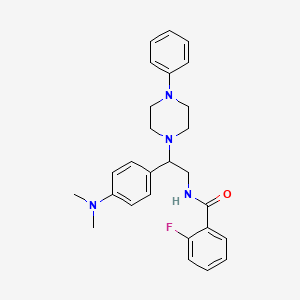
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine, also known as MPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyrazolamine derivative that has shown promising results in various fields of study, including neuroscience, pharmacology, and biochemistry. In
科学研究应用
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has been studied extensively for its potential applications in scientific research. It has been shown to have neuroprotective properties and can protect against oxidative stress-induced cell death in neuronal cells. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in immune cells. In addition, 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用机制
The mechanism of action of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine can also modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has been found to have various biochemical and physiological effects in cells and tissues. It can protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine can also reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activity of COX-2 and iNOS. In addition, 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine can modulate the expression of various genes involved in cell survival, proliferation, and differentiation.
实验室实验的优点和局限性
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine is also stable under a wide range of conditions and can be stored for long periods without degradation. However, there are some limitations to the use of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine in lab experiments. It can be toxic at high concentrations and can interfere with the activity of other enzymes and signaling pathways in cells. Therefore, careful dose-response studies and toxicity assessments are necessary when using 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine in lab experiments.
未来方向
There are several future directions for further research on 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine. One area of interest is the development of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the exploration of the potential use of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine in cancer therapy, as it has been shown to have anti-proliferative effects in various cancer cell lines. In addition, further studies are needed to fully understand the mechanism of action of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine and its effects on various signaling pathways in cells.
合成方法
The synthesis of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine involves a series of chemical reactions that start with the condensation of 2-methylpropanal and hydrazine hydrate to form the intermediate 2-(2-methylpropyl)hydrazine. This intermediate is then reacted with propan-2-yl isocyanate to produce 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine. The overall reaction can be represented as follows:
2-methylpropanal + hydrazine hydrate → 2-(2-methylpropyl)hydrazine
2-(2-methylpropyl)hydrazine + propan-2-yl isocyanate → 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine
属性
IUPAC Name |
2-(2-methylpropyl)-5-propan-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)6-13-10(11)5-9(12-13)8(3)4/h5,7-8H,6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBSNMRBJZYCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2811190.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2811191.png)


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2811195.png)

![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811198.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2811200.png)

![7-Fluoro-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2811204.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2811206.png)

![Diethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2811210.png)
![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)